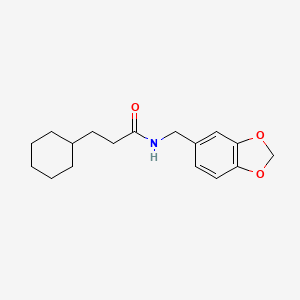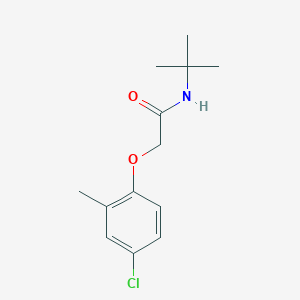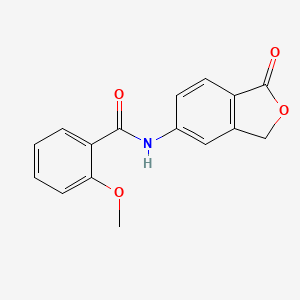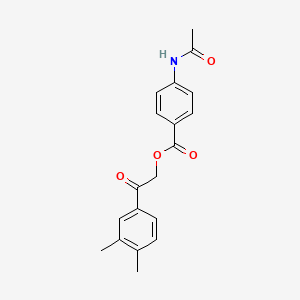![molecular formula C22H25N3O B5809286 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide](/img/structure/B5809286.png)
2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide, also known as C646, is a small molecule inhibitor of the histone acetyltransferase (HAT) p300/CBP-associated factor (PCAF) and p300. It has been widely used in scientific research for its ability to selectively target these enzymes and inhibit their activity.
Applications De Recherche Scientifique
2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide has been widely used in scientific research for its ability to selectively inhibit the activity of p300 and PCAF. These enzymes are involved in the acetylation of histones, which plays a critical role in the regulation of gene expression. By inhibiting these enzymes, 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide can alter the acetylation status of histones and modulate gene expression. This has important implications for the study of various biological processes, including cell differentiation, development, and disease.
Mécanisme D'action
2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide acts as a competitive inhibitor of the HAT activity of p300 and PCAF. It binds to the acetyl-CoA binding site of these enzymes and prevents the binding of the acetyl-CoA substrate. This results in the inhibition of histone acetylation and the modulation of gene expression.
Biochemical and Physiological Effects
2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate the differentiation of stem cells and the development of various tissues. In addition, 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide has been shown to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide in lab experiments is its selectivity for p300 and PCAF. This allows researchers to selectively inhibit the activity of these enzymes and study their role in various biological processes. However, one limitation of using 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of future directions for the use of 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide in scientific research. One area of interest is the study of its effects on epigenetic modifications and gene expression in various diseases, including cancer and neurodegenerative disorders. Another area of interest is the development of more potent and selective inhibitors of p300 and PCAF, which could have important implications for the development of new therapeutics. Finally, the use of 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide in combination with other drugs or therapies could also be explored as a potential treatment strategy.
Méthodes De Synthèse
2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 3,5-dimethylbenzoyl chloride with diethylamine to form 3,5-dimethyl-N,N-diethylbenzamide. The second step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-[4-(diethylamino)phenyl]acrylonitrile. The final step involves the reaction of 2-cyano-3-[4-(diethylamino)phenyl]acrylonitrile with 3,5-dimethylphenylamine to form 2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)acrylamide.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-5-25(6-2)21-9-7-18(8-10-21)14-19(15-23)22(26)24-20-12-16(3)11-17(4)13-20/h7-14H,5-6H2,1-4H3,(H,24,26)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWUNKPFJXJZRT-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(3,5-dimethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(bicyclo[2.2.1]hept-2-ylmethylene)bicyclo[2.2.1]heptane-2-carbohydrazide](/img/structure/B5809230.png)


![2-[(4-chlorobenzyl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5809275.png)
![5-[(3,4-dimethylbenzoyl)amino]isophthalic acid](/img/structure/B5809280.png)
![2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B5809285.png)



![N-(4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809311.png)

![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)
